Quinoxaline-2-sulfonamide vs. Acetazolamide: Carbonic Anhydrase Inhibition Potency
As a critical pharmacophore, the quinoxaline-2-sulfonamide scaffold, when incorporated into the quinoxaline 1,4-dioxide derivative 7g, demonstrates potent and selective inhibition of the tumor-associated carbonic anhydrase IX (CA IX) isoform. The derivative 7g exhibits a Ki value of 42.2 nM against CA IX, showcasing its potential as a lead structure. This activity is benchmarked against acetazolamide (AAZ), a standard pan-CA inhibitor, which has a Ki of 25.7 nM in the same assay [1].
| Evidence Dimension | Inhibition constant (Ki) for Carbonic Anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | Ki = 42.2 nM (for the quinoxaline-2-sulfonamide containing derivative 7g) |
| Comparator Or Baseline | Acetazolamide (AAZ), Ki = 25.7 nM |
| Quantified Difference | The quinoxaline-2-sulfonamide derivative 7g is approximately 1.6-fold less potent than acetazolamide against CA IX. |
| Conditions | In vitro enzymatic assay using recombinant human CA IX; measured by stopped-flow CO2 hydration method. |
Why This Matters
This data establishes the quinoxaline-2-sulfonamide scaffold as a validated starting point for developing selective CA IX inhibitors, a key target in hypoxic tumor environments, offering a distinct chemotype from the classical sulfonamide acetazolamide.
- [1] Buravchenko, G. I., Scherbakov, A. M., Krymov, S. K., Salnikova, D. I., Zatonsky, G. V., Schols, D., Vullo, D., Supuran, C. T., & Shchekotikhin, A. E. (2024). Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors. RSC Advances, 14(32), 23257-23272. View Source
